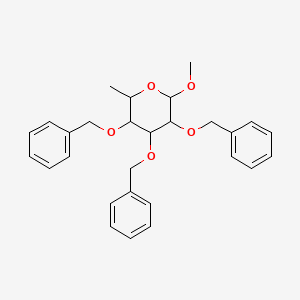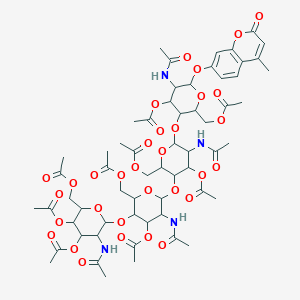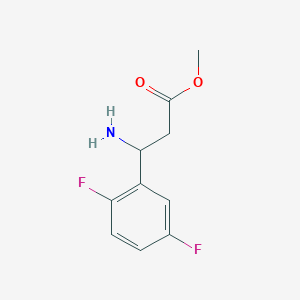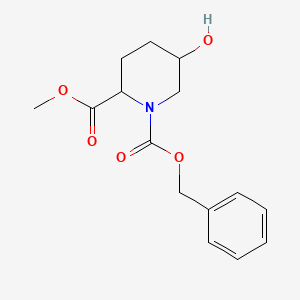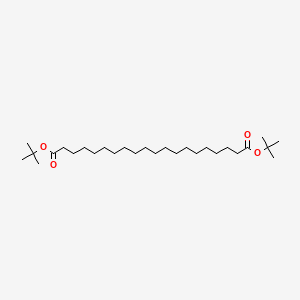
Eicosanedioic acid,1,20-bis(1,1-dimethylethyl) ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Eicosanedioic acid, 1,20-bis(1,1-dimethylethyl) ester is a chemical compound with the molecular formula C28H54O4 and a molecular weight of 454.73 g/mol . It is a white solid that is poorly soluble in water but can dissolve in organic solvents such as ethanol and dimethylbenzene . This compound is often used in various chemical and industrial applications due to its unique properties.
Métodos De Preparación
The preparation of Eicosanedioic acid, 1,20-bis(1,1-dimethylethyl) ester typically involves an esterification reaction. This process involves reacting eicosanedioic acid with 1,1-dimethylethanol under specific conditions to yield the desired ester . The reaction is usually carried out under mild conditions, and the specific catalyst and reaction parameters can vary depending on the desired yield and purity .
Análisis De Reacciones Químicas
Eicosanedioic acid, 1,20-bis(1,1-dimethylethyl) ester can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can be reduced to form corresponding alcohols or other reduced forms.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Eicosanedioic acid, 1,20-bis(1,1-dimethylethyl) ester has several scientific research applications:
Mecanismo De Acción
The mechanism of action of Eicosanedioic acid, 1,20-bis(1,1-dimethylethyl) ester involves its interaction with various molecular targets and pathways. As an ester compound, it can participate in esterification and hydrolysis reactions, affecting the chemical environment and properties of the systems it is involved in . The specific molecular targets and pathways depend on the context of its use, such as in chemical synthesis or biological applications.
Comparación Con Compuestos Similares
Eicosanedioic acid, 1,20-bis(1,1-dimethylethyl) ester can be compared with other similar compounds, such as:
- Eicosanedioic acid, 1-(1,1-dimethylethyl) 20-(2,5-dioxo-1-pyrrolidinyl) ester
- 20-(tert-Butoxy)-20-oxoicosanoic acid
These compounds share similar structural features but differ in their functional groups and specific applications. Eicosanedioic acid, 1,20-bis(1,1-dimethylethyl) ester is unique due to its specific ester groups and the resulting properties that make it suitable for a wide range of applications.
Propiedades
Fórmula molecular |
C28H54O4 |
|---|---|
Peso molecular |
454.7 g/mol |
Nombre IUPAC |
ditert-butyl icosanedioate |
InChI |
InChI=1S/C28H54O4/c1-27(2,3)31-25(29)23-21-19-17-15-13-11-9-7-8-10-12-14-16-18-20-22-24-26(30)32-28(4,5)6/h7-24H2,1-6H3 |
Clave InChI |
LVRIAVNYYISWTH-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)CCCCCCCCCCCCCCCCCCC(=O)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Methyl-5-oxa-2,8-diazaspiro[3.5]nonane](/img/structure/B12284248.png)
![3-Fluoro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine](/img/structure/B12284255.png)
![tert-butyl N-[1-oxo-1-[2-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]ethylamino]-3-tritylsulfanylpropan-2-yl]carbamate](/img/structure/B12284261.png)
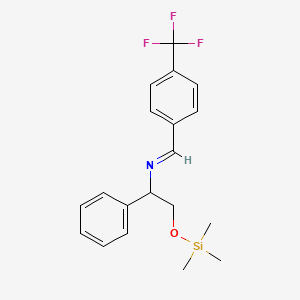
![Tert-butyl N-[(1R,4R)-4-aminocyclopent-2-EN-1-YL]carbamate](/img/structure/B12284270.png)
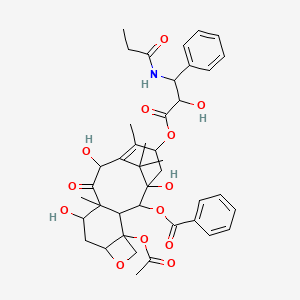
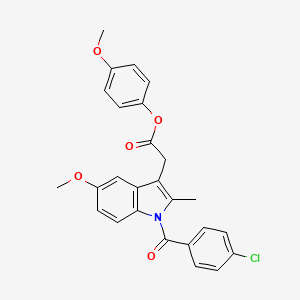

![N-(2-Butyn-1-yl)-N-[(9H-fluoren-9-ylmethoxy)carbonyl]glycine](/img/structure/B12284309.png)
